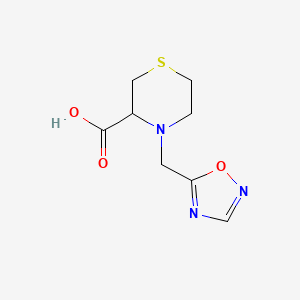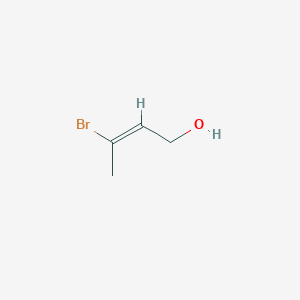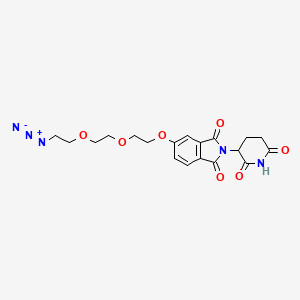![molecular formula C12H15BrN2 B14768350 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 4-position and a neopentyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.
Méthodes De Préparation
The synthesis of 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the bromination of 1-neopentyl-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The neopentyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein receptors.
Biology: It is employed in the study of cellular signaling pathways and the development of molecular probes for imaging and diagnostic purposes.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the neopentyl group, making it less bulky and potentially less selective in its interactions.
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Contains a tosyl group instead of a neopentyl group, which can influence its solubility and reactivity.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Has a different ring fusion pattern, which can affect its binding affinity and specificity for certain targets
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its selectivity and potency in various applications.
Propriétés
Formule moléculaire |
C12H15BrN2 |
|---|---|
Poids moléculaire |
267.16 g/mol |
Nom IUPAC |
4-bromo-1-(2,2-dimethylpropyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15BrN2/c1-12(2,3)8-15-7-5-9-10(13)4-6-14-11(9)15/h4-7H,8H2,1-3H3 |
Clé InChI |
QROYPHNJGDEROF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1C=CC2=C(C=CN=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


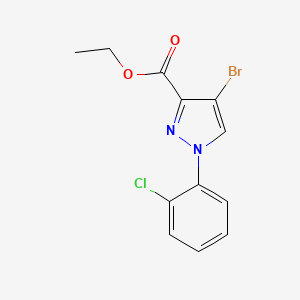
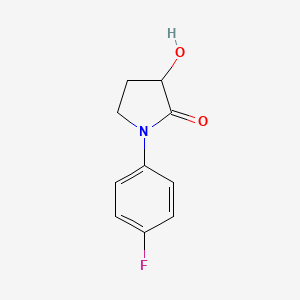
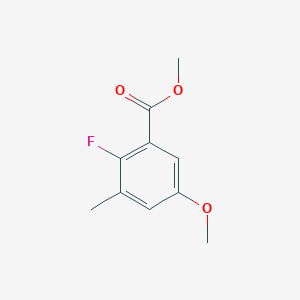
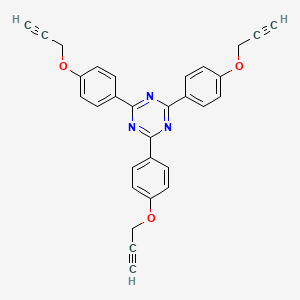
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)

